Debromohymenialdisine

MEK-1 MAPK signaling cancer

Debromohymenialdisine (DBH, CAS 75593-17-8) is a marine sponge-derived pyrrole alkaloid and a G2 DNA damage checkpoint inhibitor with broad-spectrum kinase inhibitory activity. It exhibits moderate inhibitory activity against the Raf/MEK-1/MAPK signaling cascade with an IC50 of 881 nM and inhibits checkpoint kinases Chk1 and Chk2 with IC50 values of 3 µM and 3.5 µM, respectively, without affecting upstream ATM or ATR kinases.

Molecular Formula C11H11N5O2
Molecular Weight 245.24 g/mol
CAS No. 75593-17-8
Cat. No. B1669978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDebromohymenialdisine
CAS75593-17-8
SynonymsDebromohymenialdisine;  Dbha-SKF;  SK&F 108753.
Molecular FormulaC11H11N5O2
Molecular Weight245.24 g/mol
Structural Identifiers
SMILESC1CNC(=O)C2=C(C1=C3C(=O)NC(=N3)N)C=CN2
InChIInChI=1S/C11H11N5O2/c12-11-15-8(10(18)16-11)6-2-4-14-9(17)7-5(6)1-3-13-7/h1,3,13H,2,4H2,(H,14,17)(H3,12,15,16,18)/b8-6-
InChIKeyJYRJOQGKGMHTOO-VURMDHGXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Debromohymenialdisine (CAS 75593-17-8): A Marine-Derived Pyrrole Alkaloid for Dual Chk1/Chk2 Checkpoint Inhibition and MEK-1 Cascade Research Procurement


Debromohymenialdisine (DBH, CAS 75593-17-8) is a marine sponge-derived pyrrole alkaloid and a G2 DNA damage checkpoint inhibitor with broad-spectrum kinase inhibitory activity [1]. It exhibits moderate inhibitory activity against the Raf/MEK-1/MAPK signaling cascade with an IC50 of 881 nM [2] and inhibits checkpoint kinases Chk1 and Chk2 with IC50 values of 3 µM and 3.5 µM, respectively, without affecting upstream ATM or ATR kinases [1]. The compound serves as a pharmacological tool for investigating checkpoint signaling pathways and as a chemical probe for kinase selectivity profiling.

Why Debromohymenialdisine (CAS 75593-17-8) Cannot Be Substituted with Hymenialdisine or Other Checkpoint Kinase Inhibitors


Despite their structural similarity and shared marine sponge origin, debromohymenialdisine and hymenialdisine exhibit drastically divergent potencies across key kinase targets [1]. While hymenialdisine demonstrates sub-nanomolar to low nanomolar MEK-1 inhibition (IC50 = 3–6 nM), debromohymenialdisine is ~147-fold less potent against the same target (IC50 = 881 nM), a quantitative difference that precludes functional substitution in MEK-1-dependent assays [2]. Furthermore, debromohymenialdisine uniquely lacks inhibition of ATM and ATR kinases, a selectivity profile not shared by many other G2 checkpoint abrogators such as UCN-01, caffeine, or isogranulatimide [3]. This distinct off-target signature makes debromohymenialdisine the preferred tool compound for experiments requiring pathway-specific checkpoint interrogation without confounding upstream kinase modulation.

Quantitative Differentiation Evidence for Debromohymenialdisine (CAS 75593-17-8) Relative to In-Class Comparators


MEK-1 Inhibitory Potency: Debromohymenialdisine vs. 10Z-Hymenialdisine

Debromohymenialdisine exhibits an IC50 of 881 nM against MEK-1, whereas its structural analog 10Z-hymenialdisine demonstrates an IC50 of 6 nM in the same Raf/MEK-1/MAPK signaling cascade assay [1]. This represents an approximately 147-fold difference in potency.

MEK-1 MAPK signaling cancer kinase inhibition

Cytotoxicity in Lymphoma Cells: Debromohymenialdisine vs. Hymenialdisine and 3-Bromohymenialdisine

Debromohymenialdisine is approximately twice as cytotoxic as its brominated analogs in mouse lymphoma cells, with an ED50 of 1.8 µg/mL compared to 3.9 µg/mL for both hymenialdisine and 3-bromohymenialdisine [1].

cytotoxicity lymphoma natural product comparative pharmacology

Kinase Selectivity Profile: Lack of ATM/ATR Inhibition Distinguishes Debromohymenialdisine from Other Checkpoint Inhibitors

Debromohymenialdisine inhibits Chk1 and Chk2 (IC50 = 3 µM and 3.5 µM) without affecting ATM, ATR, or DNA-PK in vitro [1]. In contrast, many other G2 checkpoint inhibitors, including UCN-01, caffeine, and isogranulatimide, exhibit broader upstream kinase inhibition [2].

ATM ATR kinase selectivity checkpoint signaling DNA damage response

Insecticidal Activity: Debromohymenialdisine vs. Hymenialdisine in Spodoptera littoralis Larvae

In a chronic feeding bioassay using neonate Spodoptera littoralis larvae, debromohymenialdisine exhibits an LD50 of 125 ppm, whereas hymenialdisine shows an LD50 of 88 ppm [1]. The remaining alkaloids tested, including 3-bromohymenialdisine, were inactive.

insecticidal agricultural chemistry Spodoptera littoralis natural product pest management

G2 Checkpoint Inhibition: Debromohymenialdisine Exhibits Moderate Potency with Distinct Selectivity

Debromohymenialdisine inhibits the G2 DNA damage checkpoint with an IC50 of 8 µM and shows moderate cytotoxicity toward MCF-7 cells (IC50 = 25 µM) [1]. Unlike many other checkpoint inhibitors, it does not inhibit ATM or ATR [2], and it lacks the narrow kinase selectivity of newer Chk2-specific inhibitors such as the DBH-derived indoloazepine 1 (Chk2 IC50 = 8 nM) [3].

G2 checkpoint cell cycle DNA damage checkpoint abrogation cancer

Broad Kinase Inhibition Profile: Debromohymenialdisine as a Multi-Kinase Tool Compound

Beyond Chk1/Chk2 and MEK-1, debromohymenialdisine inhibits multiple kinases including GSK-3β (IC50 = 1.39 µM), CDK5/p25 (IC50 = 9.12 µM), and Brk (PTK6) (IC50 = 0.6 µM) [1]. This broad polypharmacology contrasts with the more targeted profiles of modern selective Chk1 or Chk2 inhibitors and may be leveraged for phenotypic screening applications.

kinase profiling polypharmacology GSK-3β CDK5 Brk tool compound

Optimal Research and Industrial Application Scenarios for Debromohymenialdisine (CAS 75593-17-8)


G2 Checkpoint Signaling Pathway Dissection in DNA Damage Response Studies

Due to its ability to inhibit both Chk1 and Chk2 without affecting upstream ATM/ATR kinases [1], debromohymenialdisine is the optimal tool for dissecting the specific contributions of the Chk1/Chk2 branch of the G2/M checkpoint in DNA damage response experiments. Researchers seeking to isolate downstream checkpoint signaling from DNA damage sensing should select debromohymenialdisine over broader-acting checkpoint inhibitors like UCN-01 or caffeine.

MEK-1-Independent Validation Studies and Negative Control Experiments

In studies investigating MEK-1-dependent phenotypes, debromohymenialdisine's ~147-fold lower potency against MEK-1 compared to hymenialdisine [2] makes it an essential negative control compound. Procurement of both debromohymenialdisine and 10Z-hymenialdisine allows researchers to confirm whether observed biological effects are specifically attributable to MEK-1 inhibition or result from off-target kinase modulation.

Kinase Selectivity Profiling and Benchmarking of Novel Chk2 Inhibitors

Debromohymenialdisine serves as an essential benchmark compound for evaluating the selectivity of newly developed Chk2 inhibitors. Its well-characterized inhibition of Chk2 (IC50 = 3.5 µM) [3] combined with its known lack of Chk1/Chk2 selectivity [4] provides a baseline against which improvements in isoform selectivity can be quantitatively assessed.

Phenotypic Screening for Polypharmacological Effects in Cancer Cell Models

Given its moderate cytotoxicity (MCF-7 IC50 = 25 µM) [5] and multi-kinase inhibition profile encompassing Chk1/Chk2, GSK-3β, CDK5/p25, and Brk [6], debromohymenialdisine is well-suited for phenotypic screening campaigns aimed at identifying novel combination therapies or synthetic lethal interactions in cancer models. Its broad activity may uncover synergistic effects that highly selective kinase inhibitors would miss.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Debromohymenialdisine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.